

# Application Notes and Protocols for Anticancer Agent OM-153 (Compound 153)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the in vivo use of Anticancer Agent OM-153, a potent and selective tankyrase (TNKS1/2) inhibitor. OM-153 has demonstrated significant antitumor efficacy in preclinical models by modulating the WNT/ $\beta$ -catenin signaling pathway.

### **Mechanism of Action**

OM-153 is a 1,2,4-triazole-based small molecule that selectively inhibits the catalytic activity of tankyrase 1 and 2 (TNKS1/2).[1][2] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in the WNT/ $\beta$ -catenin signaling pathway by targeting AXIN proteins for degradation.[1][2] By inhibiting tankyrases, OM-153 stabilizes AXIN, a key component of the  $\beta$ -catenin destruction complex. This leads to the degradation of  $\beta$ -catenin, thereby inhibiting the transcription of WNT target genes that are critical for cancer cell proliferation and survival.[1]

## **Quantitative Data Summary**

The following tables summarize the in vivo dosage and administration of OM-153 in preclinical cancer models.

Table 1: In Vivo Efficacy of OM-153 in Colon Carcinoma Xenograft Model



| Parameter               | Details                                                                                                                                      |
|-------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|
| Anticancer Agent        | OM-153                                                                                                                                       |
| Cancer Model            | COLO 320DM human colon carcinoma xenograft                                                                                                   |
| Animal Strain           | CB17-SCID mice                                                                                                                               |
| Dosage Range            | 0.33 - 10 mg/kg                                                                                                                              |
| Route of Administration | Oral (p.o.)                                                                                                                                  |
| Dosing Schedule         | Twice daily                                                                                                                                  |
| Treatment Duration      | 34 days                                                                                                                                      |
| Observed Efficacy       | Significant reduction in tumor progression and WNT/ $\beta$ -catenin signaling.                                                              |
| Reported Toxicity       | No significant toxicity observed at 10 mg/kg twice daily. Doses of 100 mg/kg twice daily resulted in body weight loss and intestinal damage. |

Table 2: In Vivo Efficacy of OM-153 in Melanoma Syngeneic Model



| Parameter               | Details                                                                  |
|-------------------------|--------------------------------------------------------------------------|
| Anticancer Agent        | OM-153                                                                   |
| Cancer Model            | B16-F10 mouse melanoma                                                   |
| Animal Strain           | C57BL/6N mice                                                            |
| Dosage                  | 10 mg/kg, 1 mg/kg, and 0.1 mg/kg                                         |
| Route of Administration | Oral (p.o.)                                                              |
| Dosing Schedule         | Twice daily                                                              |
| Treatment Duration      | 20 days                                                                  |
| Combination Therapy     | Investigated with anti-PD-1 immune checkpoint inhibitors                 |
| Observed Efficacy       | Potentiated anti-PD-1 immune checkpoint inhibition and antitumor effect. |

## **Experimental Protocols**

### **Protocol 1: Human Colon Carcinoma Xenograft Study**

This protocol describes the evaluation of OM-153 efficacy in a COLO 320DM human colon carcinoma xenograft model.

#### 1. Cell Culture:

- Culture COLO 320DM cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.

#### 2. Animal Model:

- Use female CB17-SCID mice, 6-8 weeks old.
- Acclimatize animals for at least one week before the experiment.



#### 3. Tumor Implantation:

- Harvest COLO 320DM cells during the exponential growth phase.
- Resuspend cells in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio).
- Subcutaneously inject 5 x  $10^6$  cells in a volume of 100  $\mu$ L into the right flank of each mouse.
- 4. Treatment with OM-153:
- Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
- Prepare OM-153 formulation for oral gavage. The vehicle used in studies was 0.5% hydroxypropyl methylcellulose, 0.2% Tween 80 in water.
- Administer OM-153 orally twice daily at the desired doses (e.g., 0.33, 1, 3.3, 10 mg/kg).
- Treat the control group with the vehicle only.
- 5. Monitoring and Endpoints:
- Measure tumor volume with calipers twice a week. (Tumor Volume = (Length x Width²)/2).
- Monitor animal body weight and general health status throughout the study.
- At the end of the study (e.g., 34 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for β-catenin levels, immunohistochemistry).

## Protocol 2: Mouse Melanoma Syngeneic Model Study

This protocol outlines the use of OM-153 in a B16-F10 mouse melanoma model, including combination therapy with an immune checkpoint inhibitor.

#### 1. Cell Culture:

 Culture B16-F10 mouse melanoma cells in DMEM supplemented with 10% fetal bovine serum.



- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- 2. Animal Model:
- Use female C57BL/6N mice, 6-8 weeks old.
- Acclimatize animals for at least one week.
- 3. Tumor Implantation:
- Harvest B16-F10 cells and resuspend in sterile PBS.
- Subcutaneously inject 2.5 x 10<sup>5</sup> cells in a volume of 100 μL into the flank of each mouse.
- 4. Treatment Regimen:
- Once tumors reach a mean volume of approximately 31 mm<sup>3</sup>, randomize mice into treatment groups.
- Administer OM-153 orally twice daily at the selected doses (e.g., 0.1, 1, 10 mg/kg).
- For combination studies, administer anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, twice a week) in conjunction with OM-153.
- Include control groups receiving vehicle and/or isotype control antibody.
- 5. Monitoring and Endpoints:
- Measure tumor volume and body weight regularly.
- At the study endpoint (e.g., 20 days), euthanize the mice.
- Excise tumors for weight measurement and analysis of tumor-infiltrating immune cells by flow cytometry.

# Visualizations Signaling Pathway



The following diagram illustrates the proposed mechanism of action of OM-153 on the WNT/ $\beta$ -catenin signaling pathway.

Caption: OM-153 inhibits Tankyrase, stabilizing AXIN and promoting  $\beta$ -catenin degradation.

## **Experimental Workflow**

The diagram below outlines the general workflow for an in vivo efficacy study of OM-153.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Anticancer Agent OM-153 (Compound 153)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395200#anticancer-agent-153-dosage-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com